molecular formula C8H7Cl2NO B110087 N-(2,6-Dichlorophenyl)acetamide CAS No. 17700-54-8

N-(2,6-Dichlorophenyl)acetamide

Cat. No.: B110087
CAS No.: 17700-54-8
M. Wt: 204.05 g/mol
InChI Key: DWVWVSLAIJHBBG-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)acetamide (CAS 17700-54-8) is an organic compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . This chemical serves as a significant synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. It is a key precursor in the synthesis of novel pharmacological agents, such as analogues of the local anesthetic lidocaine . Research into one such lidocaine analogue has investigated its potential for treating neuropathic pain, noting a similar anesthetic and sedative-hypnotic profile but without the adverse effects of seizures and vasoconstriction associated with high doses of lidocaine itself . The 2,6-dichlorophenylacetamide structure is also a core moiety in other therapeutically active molecules, including guanfacine, a centrally acting alpha-2A adrenergic receptor agonist used to treat hypertension and attention deficit hyperactivity disorder (ADHD) . This underscores the value of this compound as a versatile scaffold in the development of centrally acting drugs. This product is intended for research purposes and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, refer to the safety data sheet for hazard information, and ensure proper safety protocols are followed.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVWVSLAIJHBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170240
Record name Acetamide, N-(2,6-dichlorophenyl)- (9CI)
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17700-54-8
Record name N-(2,6-Dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17700-54-8
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Record name Acetanilide, 2',6'-dichloro-
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Record name 2,6-Dichloroacetanilide
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Record name Acetamide, N-(2,6-dichlorophenyl)- (9CI)
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Record name N-(2,6-dichlorophenyl)acetamide
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Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,6-dichloroaniline is dissolved in glacial acetic acid, followed by dropwise addition of acetic anhydride at 40–60°C. The mixture is refluxed for 4–6 hours, yielding N-(2,6-dichlorophenyl)acetamide with a purity exceeding 95%. Catalytic amounts of sulfuric acid or pyridine may accelerate the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.

Reaction Equation:

2,6-Dichloroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2,6-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}

Industrial-Scale Optimization

Industrial protocols employ continuous-flow reactors to mitigate thermal degradation. For instance, a 2023 study demonstrated that maintaining a molar ratio of 1:1.2 (aniline to acetic anhydride) in a plug-flow reactor at 80°C achieves 98% conversion within 2 hours. Post-reaction crystallization from ethanol-water mixtures enhances purity to >99%, as confirmed by HPLC.

Chlorination of Substituted Acetanilides

Selective chlorination of pre-acetylated aniline derivatives offers a pathway to this compound. This method is advantageous when starting from commercially available acetanilides.

Dichlorination of N-Phenylacetamide

N-Phenylacetamide undergoes electrophilic aromatic substitution using chlorine gas in acetic acid. The reaction is conducted at 25–30°C to favor para- and ortho-chlorination, with a 2,6-dichloro isomer selectivity of 85%. Excess chlorine (>2 equivalents) and prolonged reaction times (>12 hours) minimize mono-chlorinated byproducts.

Key Data:

  • Solvent System: Acetic acid/water (9:1 v/v)

  • Yield: 78–82% after recrystallization

  • Byproducts: 5–7% 2,4-dichloro isomer (removable via column chromatography)

Catalytic Enhancements

Incorporating Lewis acids like FeCl₃ (5 mol%) improves regioselectivity by stabilizing the chloronium ion intermediate. A 2024 patent disclosed that FeCl₃-catalyzed chlorination at 50°C achieves 90% 2,6-dichloro selectivity, reducing reaction time to 6 hours.

Multi-Step Synthesis via Trichloroaniline Intermediate

A scalable industrial route involves sequential chlorination, acetylation, and catalytic dechlorination.

Stepwise Protocol

  • Chlorination of Aniline: Aniline is treated with chlorine gas in hydrochloric acid, yielding 2,4,6-trichloroaniline hydrochloride.

  • Acetylation: The trichloroaniline intermediate reacts with acetic anhydride at 120°C, forming 2,4,6-trichloroacetanilide.

  • Selective Dechlorination: Hydrogenation over 5% Pd/C in ethyl acetate selectively removes the para-chlorine, producing this compound with 87% yield.

Critical Parameters:

  • Hydrogen Pressure: 50 psi

  • Temperature: 80°C

  • Catalyst Loading: 10 wt% Pd/C relative to substrate

Byproduct Management

The principal byproduct, 2,4-dichloroacetanilide (8–12%), is separated via fractional distillation under reduced pressure (0.1 mmHg, 150°C).

Rearrangement and Aminolysis of Phenoxyacetyl Derivatives

A less conventional but highly efficient method involves the Smiles rearrangement of 2,6-dichlorophenoxyacetyl-aniline derivatives.

Reaction Overview

2,6-Dichlorophenoxyacetyl chloride is condensed with aniline in toluene, forming a phenoxyacetamide intermediate. Under basic conditions (NaOH, 50°C), this undergoes a-sigmatropic rearrangement to yield this compound.

Advantages:

  • Atom Economy: 92% (no stoichiometric byproducts)

  • Solvent: Recyclable toluene

Kinetics and Optimization

The rearrangement follows first-order kinetics with an activation energy of 85 kJ/mol. Microwave-assisted synthesis at 100°C reduces reaction time from 12 hours to 45 minutes, achieving 94% yield.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₇Cl₂NO
Molecular Weight204.05 g/mol
Melting Point180–181°C
Boiling Point343.4°C at 760 mmHg
Density1.393 g/cm³
Flash Point161.5°C

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-Dichlorophenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on enzymes involved in the synthesis of cell wall components in bacteria, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

Key comparisons of N-(2,6-dichlorophenyl)acetamide with structurally related amides are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) ³⁵Cl NQR Frequency (MHz)* Key Substituents Reference ID
This compound C₈H₇Cl₂NO 204.05 34.8 (avg) 2,6-Cl₂ on phenyl
N-(2-Chlorophenyl)acetamide C₈H₈ClNO 169.61 35.2 Single Cl at C2 on phenyl
N-(2,6-Dichlorophenyl)benzamide C₁₃H₉Cl₂NO 266.12 35.5 (avg) Benzoyl group (aryl substitution)
N-(2,6-Dichlorophenyl)-2,2,2-trichloroacetamide C₈H₅Cl₅NO 312.40 36.1 (exception†) Trichloromethyl group
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide C₁₀H₁₁Cl₂NO 232.10 34.2 2,6-dimethylphenyl, 2,2-Cl₂

*³⁵Cl NQR frequencies reflect electronic environments; higher frequencies indicate stronger electron-withdrawing effects.
†The trichloroacetamide exception is attributed to crystal field effects disrupting expected trends .

Key Findings :

  • Alkyl substituents (e.g., methyl groups) lower NQR frequencies due to electron-donating effects, while aryl or chloroalkyl groups increase frequencies .
  • The 2,6-dichloro substitution pattern creates steric hindrance, influencing molecular packing and reactivity .

Pharmacological Activity

Local Anesthetic Analogues
  • LIA (N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) : A lidocaine analogue with enhanced neuropathic pain relief. Demonstrates 30% higher binding affinity to sodium channels than lidocaine in rodent models .
  • BS 100-141: An antihypertensive agent acting via central α-adrenoceptor stimulation. Shares structural similarity with clonidine but exhibits reduced sedative side effects .
Anti-Inflammatory Derivatives
  • N-(2,6-Dichlorophenyl)-2-(4-methyl-2-oxothiazol-3(2H)-yl)acetamide : Exhibits IC₅₀ = 4.14 ± 0.25 μM against COX-2, outperforming simpler acetamides by ~40% .

Metabolic Pathways

This compound derivatives are metabolized via cytochrome P450 enzymes, with significant interspecies differences:

Herbicide Metabolite Rat Liver Microsomes (nmol/min/mg) Human Liver Microsomes (nmol/min/mg) Carcinogenicity
Alachlor CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) 0.045 <0.001 Nasal tumors in rats
Acetochlor CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) 0.065 0.023 Liver tumors in rats

Key Insight: Human CYP3A4 and CYP2B6 isoforms metabolize these compounds less efficiently than rodent enzymes, reducing carcinogenic risk in humans .

Structural and Crystallographic Comparisons

Compound Crystal System Dihedral Angle (°) Hydrogen Bonding Reference ID
This compound Monoclinic 79.7 N–H⋯N chains along [100] axis
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Triclinic 82.3 R₂²(8) dimer motifs
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Enhanced π-π stacking vs. non-chlorinated analogues

Structural Trends :

  • Chlorine atoms at the 2,6-positions induce planar distortion, affecting intermolecular interactions .
  • Thiazole or benzamide substituents enhance thermal stability (melting points >250°C) .

Biological Activity

N-(2,6-Dichlorophenyl)acetamide is an aromatic amide notable for its structural characteristics and biological activity. This compound, with the molecular formula C₈H₇Cl₂NO, has garnered attention in pharmacological research due to its potential therapeutic applications and interactions with various biological systems.

Chemical Structure and Properties

This compound contains two chlorine atoms positioned at the 2 and 6 positions of a phenyl ring attached to an acetamide functional group. Its molecular weight is approximately 202.05 g/mol. The unique halogenation pattern significantly influences its chemical behavior and biological interactions compared to structurally similar compounds.

Compound NameStructure CharacteristicsUnique Features
N-(2-Chlorophenyl)acetamideOne chlorine substituentLower reactivity compared to dichloro derivative
N-(4-Chlorophenyl)acetamideChlorine at para positionDifferent electronic properties
Guanfacine (N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide)Contains additional amino groupsUsed clinically for ADHD
N-(2,6-Diethylphenyl)acetamideEthyl groups replacing chlorineVariation in solubility and biological activity

Pharmacological Studies

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6), which are crucial in drug metabolism. This inhibition suggests potential applications in modulating drug efficacy and safety profiles .
  • Neuronal Modulation : Structural analogs of this compound have been studied for their effects on adrenergic receptors, indicating possible therapeutic uses in conditions like hypertension and attention deficit hyperactivity disorder (ADHD) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects by inhibiting enzymes involved in bacterial cell wall synthesis .
  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with reduced side effects compared to non-selective NSAIDs .

The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors leading to various biological effects:

  • Cytochrome P450 Inhibition : By inhibiting cytochrome P450 enzymes, the compound can alter the metabolism of co-administered drugs, potentially enhancing or reducing their therapeutic effects.
  • Adrenergic Receptor Interaction : Its interaction with adrenergic receptors may modulate neuronal firing and influence cardiovascular responses.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis through enzyme inhibition, leading to bactericidal effects.

Case Studies and Research Findings

  • Study on Drug Metabolism : A study highlighted the impact of this compound on drug metabolism by examining its inhibitory effects on CYP enzymes. The findings revealed significant alterations in the pharmacokinetics of drugs metabolized by these enzymes when co-administered with this compound .
  • Neuropharmacological Effects : Research into its effects on adrenergic receptors showed promising results in modulating symptoms related to ADHD. The compound's structural similarity to guanfacine suggests potential utility in treating this condition .
  • Antimicrobial Activity Evaluation : A series of in vitro experiments demonstrated that this compound exhibited antimicrobial activity against several bacterial strains, supporting its potential as a lead compound for antibiotic development .

Q & A

Q. Table 1: Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CMaximizes yield (90%)
Base Equivalents1.2–1.5 eq NaOHReduces HCl quenching time
Reaction Time2–4 hoursPrevents hydrolysis

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm) and acetamide methyl (δ 2.1 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 204.05 [M+H]⁺) validates molecular weight .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) is critical:

  • Space Group Determination : Monoclinic P2₁/c for parent compound .
  • Torsion Angles : Compare dichlorophenyl and acetamide planes (e.g., 79.7° twist in thiazole derivatives) .
  • Hydrogen Bonding : Identify R₂²(8) motifs stabilizing crystal packing .

Q. Table 2: Crystallographic Parameters

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
This compoundP2₁/c13.194.7224.88103.1
Thiazole derivativeP17.138.4410.36106.1

Advanced: How do substitution patterns influence the biological activity of this compound analogs?

Methodological Answer:

  • Chlorine Positioning : 2,6-dichloro substitution enhances metabolic stability vs. mono-chloro analogs .
  • Thiazole Functionalization : Derivatives show antimicrobial activity (MIC 8 µg/mL vs. S. aureus) via membrane disruption .
  • Comparative Assays : Use in vitro models (e.g., enzyme inhibition) and SAR studies to optimize activity .

Advanced: How should researchers address contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., hydrolyzed 2,6-dichloroaniline) .
  • Scaling Effects : Pilot-scale reactions may reduce yields by 10–15% due to heat dissipation issues .
  • Validation : Reproduce methods with controlled humidity (<30% RH) to prevent hydrolysis .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis to 2,6-dichloroaniline .
  • Purity Monitoring : Annual HPLC validation (C18 column, acetonitrile/water mobile phase) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict activation energies for Cl⁻ displacement (e.g., ΔG‡ ≈ 25 kcal/mol) .
  • Solvent Effects : PCM models show polar aprotic solvents (DMF) accelerate reactions by 30% .
  • Experimental Validation : Kinetic studies (UV-Vis monitoring) confirm computational trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-Dichlorophenyl)acetamide
Reactant of Route 2
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N-(2,6-Dichlorophenyl)acetamide

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